2,3-Dichloronaphthalene-1,4-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloronaphthalene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMQVSICUVTJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2O)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322372 | |
| Record name | 2,3-dichloronaphthalene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7474-86-4 | |
| Record name | 1, 2,3-dichloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dichloronaphthalene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2,3 Dichloronaphthalene 1,4 Diol
Direct Synthetic Routes to 2,3-Dichloronaphthalene-1,4-diol
The most common and efficient method for preparing this compound involves the reduction of its corresponding quinone.
Reduction of 2,3-Dichloro-1,4-naphthoquinone
The conversion of 2,3-Dichloro-1,4-naphthoquinone to this compound is typically achieved through straightforward reduction reactions. Common reducing agents include sodium dithionite (B78146) or catalytic hydrogenation. The reduction with sodium dithionite in an aqueous solution is a widely used method.
Precursor Chemistry: Synthesis of 2,3-Dichloro-1,4-naphthoquinone for Diol Derivatization
The synthesis of the diol is intrinsically linked to the availability of its quinone precursor, 2,3-Dichloro-1,4-naphthoquinone, also known as Dichlone (B92800). Several methods have been developed for the synthesis of this key intermediate.
Chlorination of 1,4-Naphthoquinone (B94277)
A primary route to 2,3-Dichloro-1,4-naphthoquinone is the direct chlorination of 1,4-Naphthoquinone. semanticscholar.org This reaction can be carried out using various chlorinating agents and solvent systems. For instance, chlorination with chlorine gas and hydrochloric acid in methanol (B129727) has been reported to give high yields. semanticscholar.org The reaction can also be performed in acetic anhydride (B1165640) or dinitrobenzene. echemi.com Catalysts such as bromine or iron powder and ferric chloride can be employed. echemi.com High yields, up to 96%, can be achieved by direct chlorination of 1,4-naphthoquinone in carbon tetrachloride at 50°C. echemi.com
Oxidation and Chlorination of Alpha-Naphthol
Another synthetic approach involves the oxidation of alpha-naphthol followed by chlorination. semanticscholar.org This method utilizes concentrated sulfuric acid for the initial oxidation, followed by treatment with aqueous hydrochloric acid and potassium chlorate (B79027) to introduce the chlorine atoms. semanticscholar.org
A multi-step process starting from naphthalene (B1677914) has also been described. google.com This involves the light-catalyzed chlorination of naphthalene to produce 1,2,3,4-tetrachloro-1,2,3,4-tetrahydronaphthalene. google.com Subsequent hydrolysis and oxidation with nitric acid yield 2-chloro-1,4-naphthoquinone (B24044), which is then further chlorinated to afford 2,3-dichloro-1,4-naphthoquinone. google.com
Aqueous-Phase Synthesis Approaches for the Quinone Precursor
A notable aqueous-phase synthesis has been developed, offering environmental advantages over methods requiring organic solvents. google.com This process starts with 1-naphthylamine-4-sodium sulfonate, which is dissolved in water and acidified. google.com The addition of iron powder, zinc powder, or their salts facilitates a reductive chlorination process. Subsequent introduction of chlorine gas leads to the formation of 2,3-dichloro-1,4-naphthoquinone. google.com This method avoids the use of organic solvents and minimizes chlorine gas pollution. google.com
Chemical Reactivity and Derivative Synthesis within the this compound System and its Quinone Tautomer
This compound and its quinone tautomer, 2,3-Dichloro-1,4-naphthoquinone, are valuable building blocks in organic synthesis due to their reactivity. The quinone, in particular, is highly susceptible to nucleophilic substitution reactions at the 2- and 3-positions. semanticscholar.org This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of numerous derivatives.
The chlorine atoms on the naphthoquinone ring can be displaced by various nucleophiles, including amines, thiols, and alkoxides. semanticscholar.orgresearchgate.net These reactions are often carried out in the presence of a base and can lead to mono- or di-substituted products. For example, reaction with amines can produce aminonaphthoquinones, while reaction with thiols yields thionaphthoquinones. semanticscholar.orgresearchgate.net
The diol itself can undergo oxidation to regenerate the quinone, demonstrating the reversible nature of the diol-quinone system. It can also be a precursor for synthesizing more complex organic molecules through various substitution reactions.
Interactive Data Table: Synthetic Routes to 2,3-Dichloro-1,4-naphthoquinone
| Starting Material | Reagents and Conditions | Key Features |
|---|---|---|
| 1,4-Naphthoquinone | Cl2, HCl, Methanol | High yields reported. semanticscholar.org |
| 1,4-Naphthoquinone | Cl2, Carbon tetrachloride, 50°C | Yields up to 96%. echemi.com |
| Alpha-Naphthol | Conc. H2SO4, then aq. HCl, KClO3 | Two-step oxidation and chlorination process. semanticscholar.org |
| Naphthalene | 1. Light, Cl2, inert solvent; 2. H2O, reflux; 3. HNO3; 4. Cl2, acetic acid, I2 | Multi-step synthesis via 2-chloro-1,4-naphthoquinone intermediate. google.com |
Interactive Data Table: Reactivity of 2,3-Dichloro-1,4-naphthoquinone
| Reactant | Nucleophile | Product Type |
|---|---|---|
| 2,3-Dichloro-1,4-naphthoquinone | Amines | 2-Amino-3-chloro-1,4-naphthoquinones or 2,3-diamino-1,4-naphthoquinones semanticscholar.org |
| 2,3-Dichloro-1,4-naphthoquinone | Thiols | 2-Thio-3-chloro-1,4-naphthoquinones or 2,3-dithio-1,4-naphthoquinones researchgate.net |
| 2,3-Dichloro-1,4-naphthoquinone | Alkoxides | 2-Alkoxy-3-chloro-1,4-naphthoquinones semanticscholar.org |
Nucleophilic Substitution Reactions
The electron-deficient nature of the carbon atoms bearing the chlorine atoms in 2,3-dichloro-1,4-naphthoquinone makes them highly susceptible to attack by various nucleophiles. semanticscholar.org This reactivity allows for the sequential or simultaneous replacement of the chlorine atoms, leading to a diverse range of mono- and di-substituted products.
The reaction of 2,3-dichloro-1,4-naphthoquinone with oxygen-based nucleophiles, such as alcohols and phenols, typically proceeds in the presence of a base to generate the corresponding alkoxy or aryloxy derivatives. For instance, the reaction with methanol in the presence of triethylamine (B128534) (Et3N) as a base leads to the formation of the methoxy-substituted naphthoquinone. mdpi.com Similarly, reactions with diols can lead to the formation of crown ethers and other complex structures. semanticscholar.org
Table 1: Reactions with Oxygen-Containing Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methanol | Et3N, Methanol | 2-chloro-3-methoxy-1,4-naphthoquinone | 81 | mdpi.com |
| 2-Ethanolamine | Et3N, Methanol | 2-(2-hydroxyethylamino)-3-chloro-1,4-naphthoquinone | 89 | mdpi.com |
| Diol (e.g., ethylene (B1197577) glycol) | Et3N | Quinone derivatives | 62 | semanticscholar.org |
While less common than reactions with heteroatom nucleophiles, there are examples of carbon-based nucleophiles reacting with 2,3-dichloro-1,4-naphthoquinone. These reactions often require specific catalysts or reaction conditions to facilitate the formation of carbon-carbon bonds.
A vast number of nitrogen-containing nucleophiles have been reacted with 2,3-dichloro-1,4-naphthoquinone to produce a wide variety of biologically active compounds. These nucleophiles include primary and secondary amines, anilines, and heterocyclic amines. The reactions are typically carried out in a suitable solvent with a base to neutralize the liberated HCl. nih.govresearchgate.net For example, reactions with various amines in the presence of triethylamine or sodium carbonate have been reported. researchgate.net
Table 2: Reactions with Nitrogen-Containing Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-morpholinoethylamine | Et3N | N-morpholino derivative | Not Reported | semanticscholar.org |
| Potassium salt of phthalimide | MeCN, then hydrazine (B178648) hydrate | 2,3-diamino-1,4-naphthoquinone | Not Reported | semanticscholar.org |
| Pyrazole | - | 2,3-disubstituted-1,4-naphthoquinones | Not Reported | semanticscholar.org |
| Pyridine | - | 2,3-disubstituted-1,4-naphthoquinones | Not Reported | semanticscholar.org |
Thiols and other sulfur-containing nucleophiles are highly effective in displacing the chlorine atoms of 2,3-dichloro-1,4-naphthoquinone due to the high nucleophilicity of sulfur. google.com These reactions readily form thioether derivatives. Both aliphatic and aromatic thiols have been successfully employed, often leading to monosubstituted products which can then undergo further substitution with other nucleophiles. google.com
Table 3: Reactions with Sulfur-Containing Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1,2-ethanedithiol (B43112) | Et3N, heat | Cyclic dithioether derivative | Not Reported | mdpi.com |
The reactivity of 2,3-dichloro-1,4-naphthoquinone extends to selenium-containing nucleophiles, although this is less frequently reported in the literature compared to nitrogen and sulfur nucleophiles. semanticscholar.org The high nucleophilicity of selenium allows for the formation of selenoether derivatives under appropriate conditions.
Palladium catalysts have been employed to facilitate the nucleophilic substitution of less reactive nucleophiles or to achieve higher yields and selectivity. For instance, the reaction of 2-anilino-3-chloro-1,4-naphthoquinones (derived from 2,3-dichloro-1,4-naphthoquinone) with halo-substituted anilines can be catalyzed by PdCl2(dppf) with t-BuONa to form 2,3-diamino substituted-1,4-naphthoquinones. semanticscholar.org
An in-depth analysis of the synthetic routes and chemical behavior of this compound reveals a landscape rich in complex molecular transformations. The chemistry of this compound is intrinsically linked to its oxidized counterpart, 2,3-dichloro-1,4-naphthoquinone (also known as Dichlone), which often serves as the primary substrate in many synthetic protocols. The reversible redox relationship between the diol and the quinone is a central theme governing its reactivity. This article explores key synthetic methodologies and reaction pathways, including cycloaddition, photochemical transformations, redox interconversion, and the synthesis of complex heterocyclic structures and crown ethers.
2 Cycloaddition Reaction Pathways
The cycloaddition reactions involving the this compound framework are predominantly explored using its oxidized form, 2,3-dichloro-1,4-naphthoquinone, which acts as a potent dienophile in Diels-Alder reactions. researchgate.netresearchgate.net The electron-withdrawing nature of the carbonyl groups and the chlorine atoms activates the quinone system for [4+2] cycloadditions with various dienes.
A typical Diels-Alder reaction involves the reaction of 2,3-dichloro-1,4-naphthoquinone with a suitable diene to form a cycloadduct. semanticscholar.org For instance, its reaction with dienes like 2,3-dimethylbutadiene can lead to the formation of anthraquinone (B42736) derivatives after subsequent aromatization steps. researchgate.net
Beyond the classic Diels-Alder reaction, photochemical cycloadditions have also been reported. The photochemical reaction of 2,3-dichloro-1,4-naphthoquinone with alkenes such as 1,1-diphenylallene in benzene (B151609) can yield [2+2] and [4+2] cycloadducts. semanticscholar.org Specifically, the reaction with 1,1-diphenylallene produces a spiro adduct in high yield. semanticscholar.org Similarly, reactions with α-diazo compounds catalyzed by rhodium(II) acetate (B1210297) furnish cycloadducts. semanticscholar.org
These cycloaddition reactions provide a powerful tool for constructing complex polycyclic systems from the relatively simple naphthoquinone scaffold. The resulting adducts can then be transformed into a variety of other compounds. semanticscholar.org
3 Photochemical Transformations and Dehalogenation Processes
Chlorinated aromatic compounds, including chloronaphthalenes, are known to undergo photochemical transformations upon exposure to UV light. cdnsciencepub.com These reactions often involve the cleavage of the carbon-halogen bond, leading to dehalogenation. The photolysis of chloronaphthalenes can result in reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom, particularly in the presence of a hydrogen donor. cdnsciencepub.com Another possible pathway is photosubstitution, where the chlorine atom is replaced by a solvent molecule or another nucleophile present in the reaction medium. cdnsciencepub.com For instance, photolysis of chloronaphthalenes in methanol has been shown to yield methoxynaphthalenes. cdnsciencepub.com
In the context of this compound and its quinone form, photochemical reactions can also lead to cycloadditions, as mentioned previously. semanticscholar.org Irradiation of 2,3-dichloro-1,4-naphthoquinone in the presence of alkenes can lead to the formation of cyclobutane (B1203170) adducts through a [2+2] cycloaddition pathway. semanticscholar.org The specific products formed depend on the reactants and the reaction conditions. These photochemical processes are typically initiated by the absorption of a photon, which promotes the molecule to an excited electronic state with altered reactivity. cdnsciencepub.com The dehalogenation process can proceed through a radical chain reaction mechanism. worktribe.com
4 Redox Interconversion and Tautomeric Equilibrium between Diol and Quinone Forms
A fundamental aspect of the chemistry of this compound is its reversible oxidation to 2,3-dichloro-1,4-naphthoquinone. This redox couple is central to many of its synthetic applications, as the quinone is often the more reactive species for nucleophilic substitution and cycloaddition reactions. researchgate.netresearchgate.net
The oxidation of the diol (a hydroquinone) to the quinone can be achieved using various oxidizing agents. Conversely, the reduction of 2,3-dichloro-1,4-naphthoquinone back to the diol is readily accomplished with reducing agents like sodium dithionite or through catalytic hydrogenation. This interconversion allows for the manipulation of the reactivity of the naphthalene core.
The system also exhibits tautomerism, a phenomenon where isomers (tautomers) interconvert through the migration of a proton. In this case, the hydroquinone (B1673460) (diol) form is in equilibrium with its keto forms. However, for 1,4-dihydroxynaphthalenes, the aromatic diol form is significantly more stable than the corresponding tautomeric keto forms. The redox potential of this couple is a key parameter that influences its biological activity, as many quinones exert their effects through redox cycling, generating reactive oxygen species.
5 Synthesis of Fused Heterocyclic Ring Systems
The 2,3-dichloro-1,4-naphthoquinone scaffold is a versatile precursor for the synthesis of a wide array of fused heterocyclic systems. researchgate.netacs.org The two chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of nitrogen, sulfur, and oxygen nucleophiles, which can then undergo intramolecular cyclization to form new rings. semanticscholar.orgresearchgate.net
Nitrogen-Fused Heterocycles: A variety of nitrogen-containing heterocycles have been synthesized from 2,3-dichloro-1,4-naphthoquinone. Reactions with primary amines, diamines, and other nitrogen nucleophiles lead to the formation of N-substituted quinone derivatives. researchgate.net For example, reaction with 3-piperidine methanol yields an N-substituted derivative which can be further functionalized. researchgate.net The reaction with piperazine (B1678402) and dansyl chloride has been used to create quinone analogs with molecular switching properties. semanticscholar.org Furthermore, treatment with sodium azide (B81097) can lead to the formation of triazole-fused naphthoquinones.
Sulfur-Fused Heterocycles: Thiol nucleophiles readily react with 2,3-dichloro-1,4-naphthoquinone to produce sulfur-containing derivatives. researchgate.net For instance, N-substituted quinones can be treated with thiols to synthesize N,S-disubstituted compounds. researchgate.net The reaction with 1,2-ethanedithiol can lead to the formation of a dithiane ring fused to the naphthoquinone system. scielo.br These reactions open pathways to complex sulfur-containing polycyclic molecules. mdpi.com
Oxygen-Fused Heterocycles: While less common than nitrogen and sulfur, oxygen nucleophiles can also be used to construct fused systems. The intramolecular cyclization of derivatives containing hydroxyl groups can lead to the formation of furan- or pyran-fused naphthoquinones.
The table below summarizes some of the heterocyclic systems synthesized from 2,3-dichloro-1,4-naphthoquinone.
| Nucleophile Type | Example Nucleophile | Fused Heterocycle Class | Reference |
| Nitrogen | Primary Amines, Diamines | Indazoles, Quinoxalines | researchgate.net |
| Nitrogen | Sodium Azide | Naphthotriazoles | semanticscholar.org |
| Nitrogen | Amino Acids | Imidazole- and Oxazole-fused Naphthoquinones | biointerfaceresearch.com |
| Sulfur | Thiols, Dithiols | Thiazoles, Dithiins | researchgate.netscielo.br |
| Oxygen | Diols | Dioxins | semanticscholar.org |
6 Formation of Naphthoquinone-Fused Crown Ethers
Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. rsc.orgiipseries.org The incorporation of a naphthoquinone unit into a crown ether framework can impart unique electrochemical and photophysical properties. The synthesis of naphthoquinone-fused crown ethers has been achieved starting from 2,3-dichloro-1,4-naphthoquinone. semanticscholar.org
The synthetic strategy typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with a polyethylene (B3416737) glycol diol in the presence of a base like triethylamine (Et3N) or potassium tert-butoxide (t-BuOK). semanticscholar.org The reaction proceeds via a nucleophilic substitution of the chlorine atoms by the terminal hydroxyl groups of the diol, leading to the formation of the macrocyclic crown ether. semanticscholar.org
For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with a suitable diol in the presence of triethylamine can yield an intermediate which, upon further reaction with potassium t-butoxide, cyclizes to form the desired crown ether in moderate yields. semanticscholar.org The size of the crown ether ring can be varied by choosing the appropriate length of the polyethylene glycol chain. These compounds are of interest for their potential applications in sensor technology and as ionophores. rsc.org
Due to the absence of publicly available, peer-reviewed crystallographic data for the specific chemical compound this compound from the permitted sources, an article focusing on its advanced structural elucidation and spectroscopic investigations as per the requested outline cannot be generated at this time.
Detailed structural analysis, including X-ray crystallographic data, is fundamental to discussing topics such as crystal lattice interactions, supramolecular architecture, chiral crystallization, and host-guest inclusion compounds. While a commercial entity alludes to the existence of such data, the explicit exclusion of this source prevents its use.
For clarity, extensive research has been conducted on a closely related isomer, 1,4-Dichloronaphthalene-2,3-diol . Published studies on this isomer provide in-depth analysis of its crystal structure, including hydrogen bonding networks, halogen-halogen interactions, and π-π stacking. Furthermore, the literature details the fascinating chiral crystallization of this achiral molecule and its formation of host-guest compounds. However, presenting this information would deviate from the strict focus on "this compound" as mandated by the instructions.
To provide a scientifically accurate and authoritative article, verifiable crystallographic information for the specified compound is essential. Without access to such data from reputable, non-excluded sources, the generation of the requested article is not possible.
Advanced Structural Elucidation and Spectroscopic Investigations
Vibrational Spectroscopic Characterization (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, offers a detailed fingerprint of the functional groups present in 2,3-Dichloronaphthalene-1,4-diol. The conversion of the precursor, 2,3-dichloro-1,4-naphthoquinone, to the diol is readily monitored by the distinct changes in their respective spectra.
In the FT-IR spectrum of this compound, the most prominent feature is the appearance of a broad absorption band in the region of 3200-3550 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. This band is often broad due to intermolecular hydrogen bonding. Concurrently, the sharp, intense peaks corresponding to the C=O stretching of the quinone carbonyls in the precursor, typically found around 1660-1740 cm⁻¹, are absent in the diol. mdpi.com
The aromatic C-H stretching vibrations are expected to appear in the 3050-3150 cm⁻¹ region. The C=C stretching vibrations of the naphthalene (B1677914) ring will produce a series of sharp bands between 1400 cm⁻¹ and 1600 cm⁻¹. The C-O stretching vibrations of the hydroxyl groups are anticipated to be in the 1200-1300 cm⁻¹ range. The C-Cl stretching vibrations typically occur in the 600-800 cm⁻¹ region and can be influenced by their position on the aromatic ring.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic C=C stretching and ring breathing modes are usually strong and provide valuable structural information.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Hydrogen-bonded) | 3200 - 3550 | Strong, Broad |
| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong, Sharp |
| C-O Stretch | 1200 - 1300 | Medium |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for both the hydroxyl and aromatic protons. The chemical shift of the hydroxyl protons (O-H) can vary depending on the solvent, concentration, and temperature, but they are typically observed as a broad singlet. The aromatic protons on the naphthalene ring system are expected to appear in the range of δ 7.2–7.8 ppm. The symmetry of the molecule will influence the multiplicity and integration of these signals. The protons on the unsubstituted benzene (B151609) ring of the naphthalene core will likely appear as two distinct multiplets, corresponding to the AA'BB' spin system.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The reduction of the quinone to the diol results in a significant upfield shift for the carbons bearing the oxygen atoms. In the precursor, 2,3-dichloro-1,4-naphthoquinone, the carbonyl carbons typically appear in the range of δ 170-185 ppm. researchgate.net In this compound, these carbons are expected to shift to the δ 140-150 ppm range, characteristic of aromatic carbons attached to a hydroxyl group. The chlorinated carbons (C-Cl) are also expected in a similar downfield region due to the electronegativity of chlorine. The remaining aromatic carbons will produce signals in the typical aromatic region of δ 120-140 ppm.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.2 - 7.8 | 120 - 140 |
| C-OH | Variable (Broad Singlet) | 140 - 150 |
| C-Cl | - | 140 - 150 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₀H₆Cl₂O₂), the molecular weight is approximately 229.06 g/mol . nih.gov
The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The [M+2]⁺ peak will have an intensity of about 65% of the [M]⁺ peak, and the [M+4]⁺ peak will be about 10% of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of this compound under electron ionization is expected to proceed through several pathways. Common fragmentation patterns for aromatic diols include the loss of a hydroxyl radical (•OH), water (H₂O), and carbon monoxide (CO). The presence of chlorine atoms introduces additional fragmentation pathways, such as the loss of a chlorine radical (•Cl) or a molecule of hydrogen chloride (HCl). The stability of the naphthalene ring system suggests that fragments retaining this core structure will be prominent in the spectrum.
| Fragment Ion | Plausible Loss from Molecular Ion | Notes |
|---|---|---|
| [M]⁺ | - | Molecular ion with characteristic Cl isotope pattern. |
| [M-OH]⁺ | •OH | Loss of a hydroxyl radical. |
| [M-H₂O]⁺ | H₂O | Loss of a water molecule. |
| [M-Cl]⁺ | •Cl | Loss of a chlorine radical. |
| [M-HCl]⁺ | HCl | Loss of a hydrogen chloride molecule. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be significantly different from its precursor, 2,3-dichloro-1,4-naphthoquinone. The precursor is a yellow solid, indicating absorption in the visible region due to n→π* transitions of the quinone carbonyls. ottokemi.com
Upon reduction to the diol, the conjugation of the carbonyl groups is removed, leading to a loss of color and a shift of the absorption maxima to shorter wavelengths (a hypsochromic or blue shift). The UV-Vis spectrum of this compound will be dominated by π→π* transitions of the naphthalene aromatic system. These typically appear as a series of absorption bands in the ultraviolet region, often with fine vibrational structure. The presence of the hydroxyl and chloro substituents will influence the exact position and intensity of these absorption bands.
| Electronic Transition | Expected Wavelength Range (nm) | Notes |
|---|---|---|
| π→π* | 220 - 350 | Characteristic of the naphthalene aromatic system. May show multiple bands. |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights
No published studies were found that specifically apply Density Functional Theory to analyze the electronic structure and reactivity of 2,3-Dichloronaphthalene-1,4-diol. Such studies would typically provide valuable data on the molecule's frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential, and reactivity indices.
Detailed computational analyses of the geometry and conformational possibilities of this compound are not present in the current scientific literature. A geometry optimization study would yield the most stable three-dimensional structure of the molecule, providing bond lengths, bond angles, and dihedral angles, which could be compared to experimental crystallographic data if available.
There are no available reports on the theoretical vibrational frequencies of this compound calculated via DFT. This type of analysis is crucial for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to the functional groups within the molecule.
Quantitative Analysis of Non-Covalent Interactions
The scientific literature lacks studies that perform a quantitative analysis of non-covalent interactions within the molecular structure of this compound. These interactions are fundamental to understanding its crystal packing, solubility, and potential intermolecular associations.
No QTAIM analyses have been published for this compound. A QTAIM study would characterize the nature of chemical bonds and non-covalent interactions by analyzing the topology of the electron density, identifying bond critical points, and quantifying their properties.
There are no documented RDG analyses for this compound. RDG analysis is a visually intuitive method for identifying and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, by plotting the reduced density gradient against the electron density.
An ELF mapping for this compound has not been reported. This analysis provides a visual representation of electron localization in the molecule, clearly distinguishing core electrons, covalent bonds, and lone pairs, which offers a chemically intuitive picture of the electron distribution.
The absence of such fundamental computational research highlights a gap in the chemical literature and presents an opportunity for future investigation into the detailed physicochemical properties of this compound.
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Electrophilic and Nucleophilic Sites
Computational chemistry utilizes tools like Molecular Electrostatic Potential (MEP) and Fukui function analysis to predict the reactive behavior of molecules. An MEP map illustrates the charge distribution on a molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, shown in shades of blue). This allows for the prediction of where a molecule is susceptible to electrophilic or nucleophilic attack.
Fukui functions provide a more quantitative measure of reactivity at specific atomic sites within a molecule. By analyzing the change in electron density upon the addition or removal of an electron, these functions can pinpoint the most likely sites for nucleophilic, electrophilic, and radical attacks. While these analyses are powerful predictive tools, specific MEP maps and Fukui function calculations for this compound are not presently available in published studies.
Intermolecular and Intramolecular Charge Transfer Mechanisms
Charge transfer, both between molecules (intermolecular) and within a single molecule (intramolecular), is a fundamental process in many chemical and biological reactions. These mechanisms involve the movement of electron density from an electron-donating part of a molecule to an electron-accepting part. This transfer can be initiated by light absorption (photoinduced charge transfer) or by the interaction between donor and acceptor moieties.
Studies on related compounds, such as 2,3-dichloro-1,4-naphthoquinone (the oxidized form of the diol), show that the naphthoquinone ring acts as a potent electron acceptor in charge-transfer complexes. nih.govsemanticscholar.org However, specific research detailing the intermolecular and intramolecular charge transfer mechanisms for the diol form, this compound, has not been reported.
Ab Initio and Hybrid Computational Approaches for Reaction Mechanism Elucidation
Ab initio and hybrid computational methods are high-level theoretical techniques used to elucidate the step-by-step pathways of chemical reactions. Ab initio methods derive their results from first principles of quantum mechanics without using experimental data. Hybrid methods, such as Density Functional Theory (DFT), combine theoretical rigor with parameters derived from experimental data to provide a balance of accuracy and computational cost. scielo.brnih.gov
These approaches can model transition states, reaction intermediates, and activation energies, providing deep insight into how a reaction proceeds. Such studies are crucial for understanding the synthesis, degradation, and biological activity of a compound. At present, there are no published ab initio or hybrid computational studies focused on elucidating the reaction mechanisms of this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physical, chemical, or biological properties. echemi.comresearchgate.net By developing mathematical models based on a set of known compounds, QSPR can predict the properties of new or untested molecules. srce.hrnih.govresearchgate.net
These models use "molecular descriptors," which are numerical representations of a molecule's structure, to predict properties like boiling point, solubility, or toxicity. irma-international.orgnih.gov This predictive capability is highly valuable in fields like drug discovery and materials science for screening large numbers of compounds efficiently. nih.gov Despite the utility of this method, no specific QSPR models have been developed or published for predicting the attributes of this compound.
Molecular Level Biological Interaction Mechanisms in Vitro Studies
Biochemical Pathway Interactions and Enzyme Modulation
The compound's engagement with cellular pathways is largely defined by its redox properties, which facilitate interactions with various cellular components, including enzymes and antioxidant systems.
The primary mechanism of action for the 2,3-dichloro-1,4-naphthoquinone/diol redox couple involves continuous cycling with cellular components, particularly within mitochondria. When introduced to rat liver mitochondria, 2,3-dichloro-1,4-naphthoquinone (CNQ) engages in a redox cycle with mitochondrial thiol groups, such as those in glutathione (B108866). nih.gov This process leads to a dose-dependent depletion of sulfhydryl groups and a corresponding increase in disulfide content. nih.gov At low concentrations of CNQ, the molar ratio of depleted thiol to the added quinone can be as high as 20, indicating a catalytic cycle where one molecule of the quinone can oxidize multiple thiol molecules. nih.gov
This redox cycling is not limited to thiols. CNQ can also interact with the mitochondrial electron transport chain by oxidizing NADH. nih.gov This interaction proceeds through a redox cycling mechanism that ultimately makes the mitochondria more susceptible to toxic oxygen radicals. nih.gov
Table 1: Interaction of 2,3-Dichloro-1,4-naphthoquinone (CNQ) with Mitochondrial Components
| Interacting Component | Observation | Outcome |
|---|---|---|
| Mitochondrial Thiols (e.g., Glutathione) | Dose-dependent depletion of sulfhydryl groups. | Generation of disulfides; amplification of oxidative effect (up to 20 thiols depleted per CNQ molecule). nih.gov |
| NADH (Electron Transport Chain) | Oxidation of NADH under aerobic and anaerobic conditions. | Interaction with the electron transport chain in a redox cycling fashion. nih.gov |
The reactive oxygen species generated during the redox cycling of 2,3-dichloro-1,4-naphthoquinone necessitate a response from cellular antioxidant enzyme systems. Studies have shown that the reduction of glutathione disulfide (GSSG) to glutathione (GSH), a process driven by superoxide (B77818) generated by CNQ-treated mitochondria, is partially sensitive to exogenous superoxide dismutase (SOD). nih.gov This finding indicates that SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide, plays a role in mitigating the effects of the superoxide produced during the quinone's redox cycle.
Microbial Biotransformation and Metabolic Pathways
Microorganisms possess diverse metabolic capabilities that can transform complex organic molecules. While specific studies on the biotransformation of 2,3-Dichloronaphthalene-1,4-diol are limited, research on structurally related dichlorinated naphthalenes offers valuable insights into potential degradation and transformation pathways.
Studies on the degradation of 1,4-dichloronaphthalene (B155283) (1,4-DCN) by Pseudomonas species serve as a model for understanding the bacterial metabolism of dichlorinated naphthalenes. A strain of Pseudomonas sp. HY was shown to effectively degrade 1,4-DCN, achieving 98% removal of a 10 mg/L solution within 48 hours. nih.govnih.gov Analysis of the metabolites revealed that the degradation proceeds through several steps without the removal of the chlorine atoms. nih.govnih.gov
Identified metabolites suggest a pathway involving initial oxidation and hydroxylation.
Table 2: Identified Metabolites from the Bacterial Degradation of 1,4-Dichloronaphthalene by Pseudomonas sp. HY
| Metabolite Class | Specific Compound Identified | Reference |
|---|---|---|
| Dihydroxy-dichloro-naphthalene | A dihydroxylated dichloronaphthalene derivative | nih.govnih.gov |
| Epoxy-dichlorinated naphthalene (B1677914) | An epoxidized dichloronaphthalene derivative | nih.govnih.gov |
| Dichlorinated naphthol | A dichlorinated naphthol derivative | nih.govnih.gov |
Another study found that a strain of Pseudomonas putida could oxidize 1,4-DCN, leading to the formation of 3,6-dichlorosalicylate, although at a very low rate compared to the metabolism of unsubstituted naphthalene. nih.gov
Fungi, particularly white-rot fungi, are known for their powerful enzymatic systems capable of degrading resilient aromatic compounds. The white-rot fungus Phlebia lindtneri has been shown to metabolize 1,4-dichloronaphthalene into six different metabolites. nih.gov These products included four putative hydroxylated compounds and two dihydro-dihydroxylated compounds. nih.gov One of the specific hydroxylated products was identified as 2,4-dichloro-1-naphthol. nih.gov This highlights hydroxylation as a key initial step in the fungal transformation of dichlorinated naphthalenes.
In Vitro Cellular Mechanism-of-Action Studies
Selective Cytotoxicity and Apoptosis Induction in Specific Cell Lines
The cytotoxic potential of the naphthoquinone chemical scaffold has been evaluated against various human cell lines. Studies on derivatives of this compound demonstrate selective anticancer activities and the ability to induce programmed cell death (apoptosis).
For instance, the derivative 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ) has shown significant anti-tumor effects across several human prostate cancer cell lines. nih.gov Research revealed that DCDMNQ exhibits selective cytotoxicity, being more potent against cancer cells than against normal cells. Specifically, it was evaluated against androgen-dependent (LNCaP, CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cells, as well as a normal bone marrow cell line (HS-5). nih.gov The compound induced apoptosis preferentially in androgen-independent prostate cancer cells. nih.gov Furthermore, it was found to arrest the cell cycle in the G1 phase for PC-3 and DU-145 cancer cells but showed no such effect on the normal HS-5 bone marrow cells, suggesting a degree of cancer cell specificity. nih.gov
Another study on N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide, a derivative of 2,3-dichloro-1,4-naphthoquinone, also reported significant cytotoxic activity against prostate cancer cell lines (CWR-22, PC-3, DU-145) with much higher IC50 values for the normal bone marrow cell line (HS-5), indicating a protective effect on normal tissue. nih.gov This compound was also shown to induce apoptosis and cause cell cycle arrest at the G1 phase in the tested cancer cell lines. nih.gov
The mechanism of cytotoxicity for the related compound dichlone (B92800) (2,3-dichloro-1,4-naphthoquinone) in human endothelial cells (ECV304) is believed to involve a one-electron reduction pathway, leading to the generation of reactive oxygen species (ROS). nih.gov This redox cycling is a common mechanism for the biological activity of many naphthoquinones. nih.gov
| Cell Line | Type | Compound | IC50 (µM) | Source |
| LNCaP | Androgen-Dependent Prostate Cancer | DCDMNQ | 1 | nih.gov |
| CWR-22 | Androgen-Dependent Prostate Cancer | DCDMNQ | 3 | nih.gov |
| PC-3 | Androgen-Independent Prostate Cancer | DCDMNQ | 1.5 | nih.gov |
| DU-145 | Androgen-Independent Prostate Cancer | DCDMNQ | 3 | nih.gov |
| HS-5 | Normal Bone Marrow | DCDMNQ | 10 | nih.gov |
| CWR-22 | Androgen-Dependent Prostate Cancer | NCDDNB | 2.5 | nih.gov |
| PC-3 | Androgen-Independent Prostate Cancer | NCDDNB | 2.5 | nih.gov |
| DU-145 | Androgen-Independent Prostate Cancer | NCDDNB | 6.5 | nih.gov |
| HS-5 | Normal Bone Marrow | NCDDNB | 25 | nih.gov |
Investigation of Molecular Targets within Microbial Cells
The antimicrobial properties of this compound and its related compounds are attributed to their interaction with multiple molecular targets within microbial cells. The core naphthoquinone structure is a key pharmacophore found in many natural products with a wide range of biological activities, including antibacterial and antifungal effects. semanticscholar.org
The primary proposed mechanisms for its antimicrobial action include:
Generation of Reactive Oxygen Species (ROS): The biological activity of 1,4-naphthoquinones is often linked to their ability to undergo redox cycling. By accepting one or two electrons, they can form semiquinone radical anions or dianions. nih.gov These intermediates can react with molecular oxygen to produce superoxide radicals and other ROS, which cause widespread damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death. nih.govnih.gov
Enzyme Inhibition: The electrophilic nature of the quinone ring allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic groups (such as the thiol group of cysteine) in essential enzymes and proteins, thereby inactivating them. semanticscholar.org This can disrupt critical metabolic pathways in the microbe.
DNA Intercalation and Damage: Some naphthoquinones are capable of intercalating into the DNA double helix or causing DNA strand breaks through the action of generated ROS. nih.gov This interference with DNA replication and integrity can be a potent mechanism of antimicrobial action. nih.gov
Disruption of Cell Membrane Integrity: The compound may alter the permeability and integrity of the microbial cell membrane, leading to leakage of essential cellular contents and disruption of cellular transport processes.
Computational Molecular Docking for Ligand-Receptor Binding Affinity and Interactions
While specific molecular docking studies for this compound are not widely published, research on analogous 1,4-naphthoquinone (B94277) derivatives provides valuable information on their potential binding modes and molecular targets. These computational studies help to predict the binding affinity and visualize the interactions between the compounds and the active sites of target proteins.
One study performed molecular docking on a series of 1,4-naphthoquinone derivatives against a target protein from Staphylococcus aureus. nih.gov The results indicated that the compounds could fit within the protein's binding pocket, forming key interactions. For example, specific derivatives formed hydrogen bonds with amino acid residues such as Arginine (ARG) and Lysine (LYS). nih.gov Additionally, π-π stacking interactions between the naphthoquinone ring system and aromatic amino acid residues were observed, alongside other hydrophobic interactions. nih.gov These interactions stabilize the ligand-receptor complex, leading to the inhibition of the protein's function and contributing to the antibacterial effect. The study found a correlation between higher docking scores and better antimicrobial activity (lower Minimum Inhibitory Concentration). nih.gov
Another docking study focused on 1,4-naphthoquinone derivatives as potential inhibitors of Polo-like kinase 1 (Plk1), a target in cancer therapy. The results showed that a modified naphthoquinone had a high Moldock score, indicating strong binding potential, primarily through steric interactions with key amino acids in the active site of the kinase. researchgate.net
| Compound | Target Protein | Key Interacting Residues | Interaction Type | Docking Score (kcal/mol) | Source |
| Derivative 5j | S. aureus protein | ARG A:368, LYS A:463, LYS A:251 | Hydrogen Bonding | -3.13 (Glide Score) | nih.gov |
| Derivative 5q | S. aureus protein | LYS A:479 | Hydrogen Bonding, π-π Stacking | -3.34 (Glide Score) | nih.gov |
| Modified Naphthoquinone (NO11) | Polo-like kinase 1 (Plk1) | Phe 133, Asp 194, Glu 101, Lys 82 | Steric Interaction | -134.73 (Moldock Score) | researchgate.net |
Molecular Basis of In Vitro Antimicrobial Activity
The molecular basis for the in vitro antimicrobial activity of this compound is understood to be multifaceted, stemming from the chemical reactivity of the naphthoquinone scaffold to which it can be oxidized. The biological action is not typically due to a single mechanism but rather a combination of effects that overwhelm the microbial cell's defenses.
The primary mechanism is the intracellular generation of ROS through redox cycling. nih.govnih.gov The hydroquinone (B1673460) (diol) can be oxidized to the semiquinone and subsequently the quinone form. This process can be catalyzed by cellular enzymes like NAD(P)H:quinone oxidoreductases. The quinone can then be reduced back to the semiquinone and hydroquinone, consuming cellular reducing equivalents like NADH and NADPH. In the presence of oxygen, this futile cycle generates a continuous flux of superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂), leading to significant oxidative stress. This oxidative stress damages all classes of macromolecules, inhibits enzymes, induces DNA lesions, and can trigger apoptotic-like cell death in bacteria. nih.gov
A second key mechanism is the arylation of cellular nucleophiles. The electrophilic carbon atoms of the quinone ring are susceptible to nucleophilic attack by sulfhydryl groups of cysteine residues in proteins and enzymes. semanticscholar.org This covalent modification leads to irreversible protein inactivation and disruption of vital cellular functions, contributing significantly to the compound's toxicity against microbes. nih.gov This dual action of inducing oxidative stress and covalently modifying essential biomolecules forms a robust basis for the potent antimicrobial activity observed in this class of compounds. nih.govnih.gov
Advanced Applications in Organic Synthesis and Functional Materials Research
Utilization as Versatile Building Blocks in Complex Organic Synthesis
The literature does not provide significant evidence of 2,3-Dichloronaphthalene-1,4-diol being directly used as a primary building block for complex organic synthesis. Instead, its oxidized form, 2,3-Dichloro-1,4-naphthoquinone , is widely employed for these purposes due to its reactivity. semanticscholar.orgresearchgate.netresearchgate.net
There is a lack of specific data showing the use of This compound for synthesizing these complex quinones. Scientific reviews indicate that 2,3-Dichloro-1,4-naphthoquinone is the key precursor for constructing biologically active tricyclic and tetracyclic 1,4-quinones through various reactions like cycloadditions and condensations. semanticscholar.orggranthaalayahpublication.org
The synthesis of novel heterocyclic compounds is predominantly achieved starting from 2,3-Dichloro-1,4-naphthoquinone . semanticscholar.orgresearchgate.net Its reactive carbon-chlorine bonds are susceptible to nucleophilic substitution, allowing for the construction of a wide variety of nitrogen, oxygen, and sulfur-containing heterocyclic systems. semanticscholar.org For instance, reactions with amines and thiols lead to the formation of N-substituted and N,S-substituted quinone derivatives. researchgate.net
The derivatization for discovering new biologically active compounds extensively uses 2,3-Dichloro-1,4-naphthoquinone as the starting material. researchgate.netgranthaalayahpublication.org Its derivatives have been explored for a range of biological activities, including antifungal, antibacterial, and anticancer properties. semanticscholar.orggranthaalayahpublication.org
Integration into Conjugated Oligomer and Organic Semiconductor Development
There is no available information on the integration of This compound into conjugated oligomers or organic semiconductors.
Catalytic Roles in Specific Organic Transformations
While some sources mention that 2,3-Dichloro-1,4-naphthoquinone is used as a catalyst in certain organic reactions, such as the production of 3,3-dichlorobenzene, there is no evidence to suggest a similar catalytic role for This compound . ottokemi.comottokemi.comthermofisher.com
Q & A
Q. What are the established methods for synthesizing 2,3-dichloronaphthalene-1,4-diol, and how do reaction conditions influence yield?
Synthesis typically involves chlorination of naphthoquinone derivatives. For example, halogenation of 1,4-naphthoquinone with chlorine gas in acetic acid under controlled temperature (40–60°C) yields this compound. Reaction time and stoichiometry are critical: excess chlorine increases byproducts like tetrachlorinated analogs, while shorter reaction times reduce yields . Post-synthesis purification via recrystallization (using ethanol/water mixtures) enhances purity (>98%) .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallographic data (e.g., space group P1, unit cell parameters a = 7.12 Å, b = 8.03 Å, c = 10.45 Å) confirm planar geometry with intramolecular hydrogen bonding (O–H···O distance: 2.65 Å) stabilizing the diol form . Complementary techniques like FT-IR (O–H stretch at 3200–3400 cm⁻¹) and NMR (¹³C peaks at δ 125–135 ppm for aromatic carbons) validate functional groups .
Q. What are the standard protocols for assessing its stability under varying pH and temperature?
Stability studies use HPLC-UV (λ = 254 nm) to monitor degradation. In acidic conditions (pH < 3), the compound undergoes hydrolysis to 1,4-naphthoquinone, while alkaline conditions (pH > 9) promote oxidation. Thermal gravimetric analysis (TGA) shows decomposition onset at 220°C, suggesting stability up to 200°C .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., QTAIM, RDG) influence its fungicidal activity?
Density functional theory (DFT) studies (B3LYP/6-311++G**) reveal strong electrophilic regions at Cl atoms (MEP surface: −85 kJ/mol), enabling binding to fungal cytochrome bc1 complexes. Quantum theory of atoms in molecules (QTAIM) identifies critical bond paths between Cl and fungal protein residues (e.g., His181), while reduced density gradient (RDG) analysis shows van der Waals interactions dominate binding . Molecular docking (AutoDock Vina) corroborates binding energies of −8.2 kcal/mol against Fusarium oxysporum .
Q. What methodologies resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in ¹H NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) arise from solvent polarity and hydrogen bonding. Standardization using DMSO-d6 as a solvent and referencing to TMS resolves this. For conflicting FT-IR spectra (O–H stretches), attenuated total reflectance (ATR) mode with nitrogen purging minimizes moisture interference .
Q. How does this compound interact with transition metals in catalytic applications?
In coordination chemistry, it acts as a bidentate ligand via hydroxyl and Cl groups. Synthesis of Ni(II) complexes involves refluxing with NiCl₂·6H₂O in ethanol, yielding a square-planar complex (UV-Vis λₘₐₓ = 450 nm, d-d transition). Cyclic voltammetry shows a redox peak at E₁/₂ = −0.35 V (vs. Ag/AgCl), indicating catalytic activity in oxidation reactions .
Methodological Notes
- Synthesis Optimization: Use a molar ratio of 1:2 (naphthoquinone:Cl₂) in glacial acetic acid at 50°C for 6 hours .
- Computational Studies: Employ Gaussian 16 with solvent (water) corrections via the SMD model for accurate DFT results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
